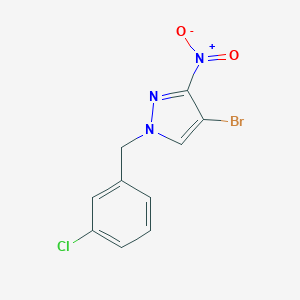![molecular formula C15H20ClN3O2S B250660 N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B250660.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea, also known as CIU or CIU-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research. CIU-1 is a small molecule inhibitor that targets the enzyme PRL-3, which is overexpressed in various types of cancer cells.
作用机制
N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea-1 inhibits the activity of PRL-3 by binding to the active site of the enzyme. PRL-3 is a phosphatase that regulates the phosphorylation state of various proteins involved in cancer cell growth and metastasis. N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea-1 binds to the active site of PRL-3 and prevents it from dephosphorylating its target proteins. This leads to the inhibition of cancer cell growth and metastasis.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea-1 has been shown to have biochemical and physiological effects in cancer cells. N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea-1 inhibits the activity of PRL-3, which can lead to the inhibition of cancer cell growth and metastasis. N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea-1 has also been shown to induce apoptosis in cancer cells. In addition, N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea-1 has been shown to inhibit the formation of osteoclasts, which are cells that break down bone tissue. This suggests that N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea-1 may have potential applications in the treatment of osteoporosis and arthritis.
实验室实验的优点和局限性
One advantage of N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea-1 is that it is a small molecule inhibitor that can be easily synthesized in the lab. This makes it a useful tool for studying the role of PRL-3 in cancer cell growth and metastasis. However, one limitation of N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea-1 is that it may have off-target effects on other enzymes that are structurally similar to PRL-3. This can lead to false positives in lab experiments.
未来方向
There are several future directions for N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea-1 research. One direction is to develop more potent and selective inhibitors of PRL-3. This can lead to the development of more effective cancer therapies. Another direction is to study the role of PRL-3 in other diseases, such as osteoporosis and arthritis. This can lead to the development of new treatments for these diseases. Finally, the use of N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea-1 in combination with other cancer therapies should be explored to determine if it can enhance their efficacy.
合成方法
N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea-1 can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis method was first reported by Zhang et al. in 2006. The first step involves the reaction of 3-chloro-4-nitroaniline with morpholine to form 3-chloro-4-(4-morpholinyl)aniline. The second step involves the reaction of 3-chloro-4-(4-morpholinyl)aniline with isobutyryl isothiocyanate to form N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea (N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea-1).
科学研究应用
N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea-1 has been shown to have potential applications in cancer research. The enzyme PRL-3 is overexpressed in various types of cancer cells, including breast, colon, lung, and liver cancer. PRL-3 has been implicated in cancer cell proliferation, migration, invasion, and metastasis. N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea-1 inhibits the activity of PRL-3, which can lead to the inhibition of cancer cell growth and metastasis. N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea-1 has also been shown to have potential applications in other diseases, such as osteoporosis and arthritis.
属性
分子式 |
C15H20ClN3O2S |
|---|---|
分子量 |
341.9 g/mol |
IUPAC 名称 |
N-[(3-chloro-4-morpholin-4-ylphenyl)carbamothioyl]-2-methylpropanamide |
InChI |
InChI=1S/C15H20ClN3O2S/c1-10(2)14(20)18-15(22)17-11-3-4-13(12(16)9-11)19-5-7-21-8-6-19/h3-4,9-10H,5-8H2,1-2H3,(H2,17,18,20,22) |
InChI 键 |
NEMKEBBVTCUHPA-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC(=S)NC1=CC(=C(C=C1)N2CCOCC2)Cl |
规范 SMILES |
CC(C)C(=O)NC(=S)NC1=CC(=C(C=C1)N2CCOCC2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B250583.png)
![4-nitrophenyl 6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate](/img/structure/B250585.png)
![4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione](/img/structure/B250586.png)

![Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate](/img/structure/B250590.png)

![3-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B250601.png)
![2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile](/img/structure/B250617.png)



![N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide](/img/structure/B250632.png)